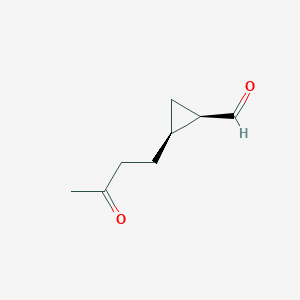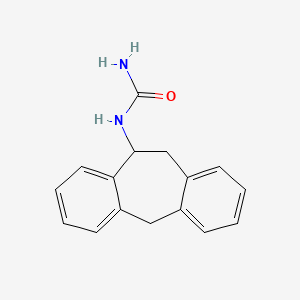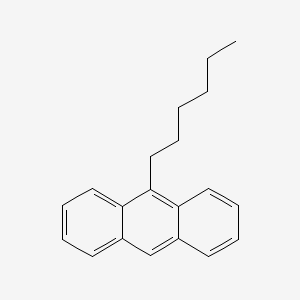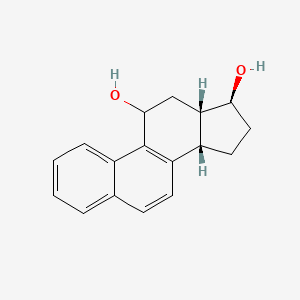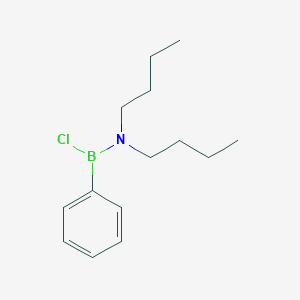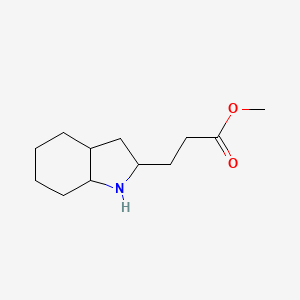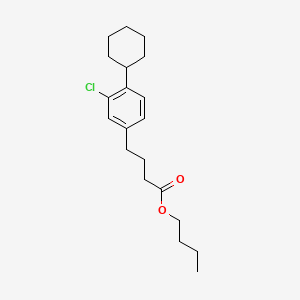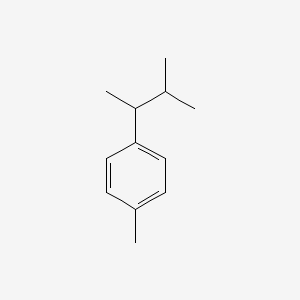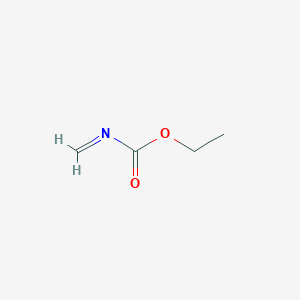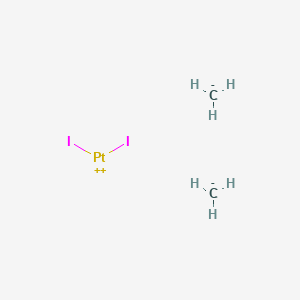
Platinum, diiododimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, diiododimethyl- is a coordination compound consisting of a platinum center bonded to two iodine atoms and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum, diiododimethyl- typically involves the reaction of platinum precursors with iodine and methylating agents. One common method is the reaction of platinum(II) chloride with methyl iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of platinum, diiododimethyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Platinum, diiododimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine or methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
科学研究应用
Chemistry
In chemistry, platinum, diiododimethyl- is used as a precursor for the synthesis of other platinum complexes. Its reactivity and stability make it a valuable starting material for various catalytic and coordination chemistry studies.
Biology and Medicine
Platinum-based compounds are known for their ability to interact with DNA and inhibit cell division, making them effective in cancer treatment .
Industry
In industry, platinum, diiododimethyl- is used in catalysis for chemical reactions, including hydrogenation and oxidation processes. Its catalytic properties are leveraged to enhance reaction rates and selectivity in various industrial applications .
作用机制
The mechanism of action of platinum, diiododimethyl- involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of DNA processes ultimately triggers cell death through apoptosis .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA adducts.
Carboplatin: Another platinum-based drug with a different ligand structure but similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand environment.
Uniqueness
Platinum, diiododimethyl- is unique due to its specific ligand arrangement, which can influence its reactivity and interaction with biological targets. The presence of iodine and methyl groups provides distinct electronic and steric properties compared to other platinum compounds .
属性
CAS 编号 |
31926-38-2 |
|---|---|
分子式 |
C2H6I2Pt |
分子量 |
478.96 g/mol |
IUPAC 名称 |
carbanide;diiodoplatinum(2+) |
InChI |
InChI=1S/2CH3.2HI.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
YOBJWMIICXHCEW-UHFFFAOYSA-L |
规范 SMILES |
[CH3-].[CH3-].I[Pt+2]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


